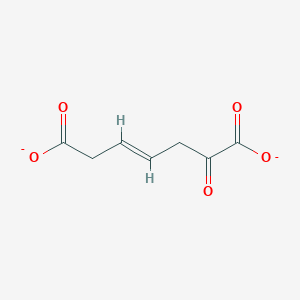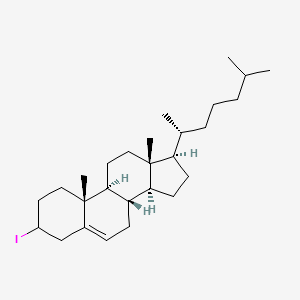![molecular formula C42H41N3O9 B1261098 N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is a member of biphenyls.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis in Neurological Research
A novel 18F-fluorine-labeled GABA transporter ligand has been synthesized for studying GABAergic neurotransmission, particularly concerning diseases like epilepsy, Huntington's disease, and Parkinson's syndrome. This compound may allow the in vivo visualization of GABAergic neurotransmission, providing critical insights into these neurological conditions (Schirrmacher et al., 2001).
Thermodynamic Study in Enantioseparation
Enantioseparation processes for phenylcarbamic acid derivatives have been analyzed thermodynamically, revealing a consistent enthalpy-driven chiral recognition mechanism across the compounds studied. This understanding is crucial for the development of pharmaceuticals and other substances where chirality plays a critical role in efficacy and safety (Dungelová et al., 2004).
Microbial Reduction in HIV Protease Inhibitor Synthesis
The chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester 2a, a vital component for synthesizing the HIV protease inhibitor Atazanavir, has been prepared through the diastereoselective microbial reduction of its precursor. This highlights the compound's utility in synthesizing therapeutically important agents (Patel et al., 2003).
Natural Product Isolation
Rare natural products have been isolated from Vincetoxicum stocksii, including [4-(4-(methoxycarbonyl)benzyl)phenyl] carbamic acid, showcasing the compound's relevance in exploring new bioactive substances. Although found inactive in certain assays, these compounds open new avenues for natural product research and potential therapeutic applications (Saima Khan et al., 2019).
Tritium Labeling in Neurotransmission Study
Tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid has been synthesized, potentially useful for determining the efficacy of GABA transporter substances in vitro. This highlights the compound's role in studying and visualizing neurotransmission processes (Schirrmacher et al., 2000).
Eigenschaften
Produktname |
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester |
|---|---|
Molekularformel |
C42H41N3O9 |
Molekulargewicht |
731.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-(3-ethylphenyl)carbamate |
InChI |
InChI=1S/C42H41N3O9/c1-3-27-15-14-20-30(25-27)43-40(47)52-36-35(26-46)51-39(50-2)38(54-42(49)45-34-24-13-11-22-32(34)29-18-8-5-9-19-29)37(36)53-41(48)44-33-23-12-10-21-31(33)28-16-6-4-7-17-28/h4-25,35-39,46H,3,26H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)/t35-,36-,37+,38-,39+/m1/s1 |
InChI-Schlüssel |
GJUVCFPEPSJMQQ-QGVRFUEOSA-N |
Isomerische SMILES |
CCC1=CC(=CC=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)OC)CO |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)OC)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






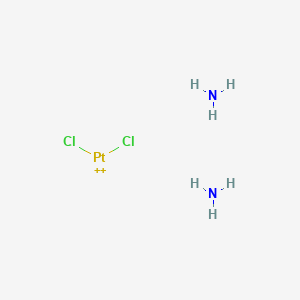
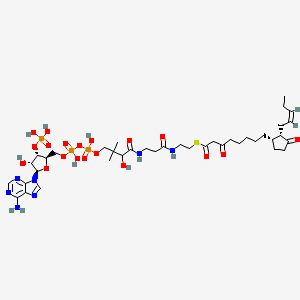
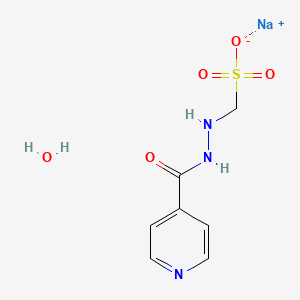

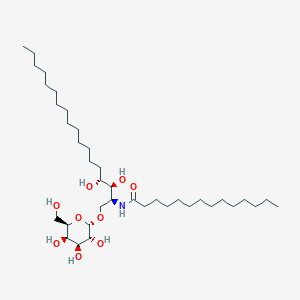
![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)
